molecular formula C19H18N2O B12128737 2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one

2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No.: B12128737
M. Wt: 290.4 g/mol
InChI Key: PHNBSHZEVFUWPS-UHFFFAOYSA-N
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Description

2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system that includes a pyridine and quinoline moiety, making it a valuable scaffold for the development of new pharmaceuticals and chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound for developing new drugs targeting various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

3-(anilinomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one

InChI

InChI=1S/C19H18N2O/c22-19-16(13-20-17-9-2-1-3-10-17)12-15-7-4-6-14-8-5-11-21(19)18(14)15/h1-4,6-7,9-10,12,20H,5,8,11,13H2

InChI Key

PHNBSHZEVFUWPS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CNC4=CC=CC=C4

Origin of Product

United States

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